2-(4-chlorophenoxy)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-(4-chlorophenoxy)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide (CAS 1144436-64-5) features a hybrid heterocyclic scaffold combining a thiazole core substituted with a methyl group (position 4) and a 1,2,4-oxadiazole moiety (position 5), which is further modified with a thiophen-2-yl group. The acetamide side chain is linked via a 4-chlorophenoxy group (Figure 1).
Properties
Molecular Formula |
C18H13ClN4O3S2 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H13ClN4O3S2/c1-10-15(17-22-16(23-26-17)13-3-2-8-27-13)28-18(20-10)21-14(24)9-25-12-6-4-11(19)5-7-12/h2-8H,9H2,1H3,(H,20,21,24) |
InChI Key |
KJUIEXMCECVYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Thiophene-2-Carboxylic Acid Derivatives
The oxadiazole ring is synthesized via cyclodehydration of thiophene-2-carboxylic acid and amidoximes.
Procedure :
-
Thiophene-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) to form the acyl chloride.
-
The acyl chloride reacts with amidoxime (1.2 eq) in dry THF under nitrogen, followed by cyclization using POCl₃ (3.0 eq) at 80°C for 6 hours.
Key Data :
Construction of 4-Methylthiazol-2(3H)-ylidene Core
Hantzsch Thiazole Synthesis with α-Halo Ketones
The thiazole ring is formed via condensation of α-bromo-4-methylacetophenone with thiourea derivatives.
Procedure :
-
α-Bromo-4-methylacetophenone (1.0 eq) and thiourea (1.1 eq) are refluxed in ethanol (12 hours).
-
The intermediate is treated with potassium thiocyanate (1.5 eq) to introduce the thiocyanate group.
-
Cyclization with benzylamine (1.2 eq) at 60°C yields the thiazol-2(3H)-ylidene scaffold.
Key Data :
Coupling of Thiazole and Oxadiazole Moieties
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The thiophene-oxadiazole fragment is coupled to the thiazole core using Pd(PPh₃)₄.
Procedure :
-
5-Bromo-4-methylthiazol-2(3H)-ylidene (1.0 eq) and 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylboronic acid (1.5 eq) are dissolved in dioxane/H₂O (4:1).
-
Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3.0 eq) are added, and the mixture is heated at 90°C for 8 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85% | |
| Purity (NMR) | >95% |
Final Acetamide Bond Formation
EDC/HOBt-Mediated Amidation
The 4-chlorophenoxy acetamide group is introduced via carbodiimide coupling.
Procedure :
-
2-(4-Chlorophenoxy)acetic acid (1.2 eq) is activated with EDC (1.5 eq) and HOBt (1.5 eq) in DMF.
-
The activated ester reacts with the thiazole-amine intermediate (1.0 eq) at room temperature for 12 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 88% | |
| Reaction Time | 12 hours |
Optimization of Z-Configuration in Thiazol-2(3H)-ylidene
Stereochemical Control via Solvent Polarity
The Z-configuration is stabilized using low-polarity solvents (e.g., toluene) during cyclization.
Key Data :
Scalable One-Pot Synthesis
Integrated Protocol for Industrial Applications
A one-pot method combines oxadiazole formation, thiazole cyclization, and amidation without intermediate isolation.
Procedure :
-
Sequential addition of reagents in a single reactor.
-
Catalyst: CuI (10 mol%) for C–N coupling.
Key Data :
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Agrochemical Applications
One of the prominent applications of this compound lies in its potential as a plant protection agent . Research indicates that compounds with similar structures have shown effectiveness in controlling pests and diseases in agricultural settings. The compound can be formulated into pesticides that target specific pests while minimizing environmental impact.
Case Study: Pesticidal Activity
A study investigating the efficacy of related compounds demonstrated that they could effectively control arthropods and nematodes, which are significant agricultural pests. The formulation of these compounds into agrochemical products can enhance crop yield and protect against pest-induced damage .
Pharmacological Applications
In pharmacology, compounds with thiazole and oxadiazole moieties are often investigated for their antimicrobial and anti-inflammatory properties. The presence of these functional groups suggests potential therapeutic effects against various pathogens.
Case Study: Antimicrobial Properties
A related compound was tested for its antimicrobial activity against several bacterial strains. The results indicated significant inhibition of growth at specific concentrations, suggesting that derivatives of 2-(4-chlorophenoxy)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide could serve as lead compounds for developing new antibiotics .
Environmental Impact
The environmental impact of using such compounds as pesticides is a growing concern. Research emphasizes the need for eco-friendly formulations that reduce toxicity to non-target organisms while maintaining efficacy against pests. Future studies should focus on the environmental fate of these compounds and their degradation products in agricultural ecosystems .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its combination of thiazole, oxadiazole, and thiophene moieties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Diversity: The target compound’s oxadiazole-thiophene substitution distinguishes it from simpler thiazole derivatives (e.g., N-(4-phenylthiazol-2-yl)acetamide ). Compared to thiadiazole-containing analogs (e.g., ), the oxadiazole-thiophene combination may alter electronic properties, influencing π-π stacking or hydrogen-bonding interactions.
Substituent Impact: The 4-chlorophenoxy group in the target compound contrasts with the 4-chlorophenyl or benzylthio groups in analogs (). Chlorine’s electron-withdrawing nature may enhance lipophilicity and membrane permeability . Thiophene substitution (vs. phenyl in ) could modulate aromatic interactions or confer selectivity toward sulfur-rich enzymatic environments.
Synthetic Pathways: Synthesis of the target compound likely involves multi-step cyclization, analogous to methods for 4-thiazolidinones () and 1,3,4-oxadiazoles (). Key intermediates may include chloroacetamide derivatives (e.g., 2-chloro-N-(thiazol-2-yl)-acetamide ).
For example, 4-methyl-2-phenylthiazole derivatives show IC50 values <2 μg/mL against HepG-2 cells , suggesting that the target’s hybrid structure may enhance potency or broaden activity. Compounds with oxadiazole-thiophene motifs (e.g., ) demonstrate kinase inhibition (CDK5/p25 IC50 = 30–42 nM), highlighting the pharmacophore relevance of these groups .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide (CAS Number: 929841-27-0) is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.9 g/mol. The structure comprises multiple heterocyclic components, including oxadiazole and thiazole moieties, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant pharmacological properties. These include:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus . The presence of the thiophene moiety may enhance these effects due to its electron-rich nature.
- Anticancer Potential : Compounds with similar structural features have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of oxadiazole have demonstrated activity against breast cancer and leukemia cells .
- Enzyme Inhibition : The compound's potential as an inhibitor of enzymes such as butyrylcholinesterase (BuChE) has been explored. In silico studies suggest that it may effectively bind to the active site of BuChE, which is relevant in Alzheimer's disease treatment .
Antibacterial Activity
A study focused on the synthesis and biological evaluation of thiazole and oxadiazole derivatives highlighted the antibacterial efficacy of related compounds. The synthesized derivatives were tested against Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups .
Anticancer Activity
In a comparative analysis of various oxadiazole derivatives, one compound exhibited IC50 values in the low micromolar range against several cancer cell lines. This suggests that modifications in the side chains can enhance selectivity and potency against specific cancer types .
Enzyme Inhibition Studies
Recent research evaluated a series of 1,2,4-oxadiazole derivatives for their ability to inhibit cholinesterase enzymes. One compound showed an IC50 value of 5.07 µM against BuChE with a selectivity index greater than 19.72, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
